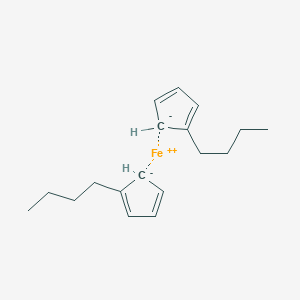

1,1'-Dibutylferrocene

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-butylcyclopenta-1,3-diene;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H13.Fe/c2*1-2-3-6-9-7-4-5-8-9;/h2*4-5,7-8H,2-3,6H2,1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUFINOZWSTZEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C[CH-]1.CCCCC1=CC=C[CH-]1.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26Fe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1274-08-4 | |

| Record name | 1,1′-Dibutylferrocene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1274-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutylferrocene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001274084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-dibutylferrocene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thermal Stability Profiling of Liquid Ferrocene Derivatives

Topic: Thermal Stability Data for Liquid Ferrocene Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Liquid ferrocene derivatives—principally n-butylferrocene and Catocene (2,2′-bis(ethylferrocenyl)propane)—represent a specialized class of organometallics where the robustness of the ferrocene sandwich complex is retained while the macroscopic phase is engineered for liquidity. While their primary industrial utility lies in aerospace propulsion as burning rate catalysts, their unique physicochemical profile (high lipophilicity, redox activity, and solubility) makes them relevant scaffolds for pharmaceutical research, particularly in the design of liquid-phase delivery vectors or lipophilic prodrug precursors.

This guide provides a rigorous analysis of the thermal stability of these derivatives, distinguishing between oxidative degradation (relevant to storage/handling) and pyrolytic decomposition (relevant to high-temperature processing or propulsion).

Thermodynamics & Mechanism of Decomposition[1][2][3]

The thermal stability of ferrocene derivatives is governed by the bond dissociation energy (BDE) of the cyclopentadienyl-iron (

The Decomposition Cascade

The degradation does not proceed via a single step but rather a complex cascade. The presence of alkyl chains (ethyl, butyl) introduces a "weak link" relative to the parent ferrocene, lowering the onset temperature of decomposition due to the susceptibility of the alkyl substituents to radical attack or

Core Mechanism:

-

Homolytic Fission: At elevated temperatures (

), the Cp—Fe bond weakens, leading to homolytic scission. -

Radical Propagation: The resulting Cp

radicals and alkyl-ferrocenyl species undergo polymerization or hydrogen abstraction. -

Mineralization:

-

Inert Atmosphere (

): Formation of metallic iron ( -

Oxidative Atmosphere (

): Rapid oxidation to Hematite (

-

Visualization of Decomposition Pathway

Figure 1: Thermal decomposition pathways of liquid ferrocene derivatives under varying atmospheric conditions.

Comparative Thermal Stability Data

The following data aggregates experimental values from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Note that "Liquid Ferrocenes" generally exhibit lower thermal stability than the solid parent Ferrocene due to the lability of the alkyl chains.

Table 1: Physicochemical and Thermal Properties[4][5]

| Compound | State (25°C) | Boiling Point | Vapor Pressure | ||

| Ferrocene (Reference) | Solid | 249°C (Sublimes) | ~455°C | ~500°C | 0.03 mmHg (40°C) |

| n-Butylferrocene | Liquid | 232°C (at 630 mmHg) | 240–260°C | ~280°C | < 1 mmHg |

| Catocene | Viscous Liquid | >300°C (Dec.) | 270–290°C | 310–330°C | Negligible |

| Ethylferrocene | Liquid | 210°C (at 760 mmHg) | 230–250°C | ~275°C | ~0.5 mmHg |

Key Insights for Researchers:

-

Catocene exhibits the highest thermal stability among common liquid derivatives, making it the preferred candidate for high-temperature applications.

-

n-Butylferrocene is stable enough for vacuum distillation but risks degradation if heated near its atmospheric boiling point (232°C) for extended periods.

-

Sublimation vs. Decomposition: Unlike solid ferrocene, which readily sublimes, the liquid derivatives have lower vapor pressures and are more likely to undergo liquid-phase decomposition before significant evaporation occurs.

Experimental Protocol: Stability Profiling

To generate reproducible stability data, a rigorous TGA/DSC protocol is required. This protocol accounts for the volatility of liquid samples, which can lead to false "mass loss" readings due to evaporation rather than decomposition.

Comparison of Methodologies

-

Standard Open Pan: Biased by evaporation. Suitable only for determining volatility.

-

Pinhole Hermetic Pan: Recommended. Restricts evaporation, allowing the internal pressure to build, ensuring the observed endotherm/exotherm is due to chemical decomposition, not phase change.

Step-by-Step Workflow

Equipment: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650 or Netzsch STA 449).

-

Sample Prep:

-

Aliquot 5–10 mg of liquid derivative into an Alumina or Aluminum pan.

-

Crucial: Use a hermetically sealed lid with a laser-drilled pinhole (

) to suppress evaporation while allowing decomposition gases to escape.

-

-

Atmosphere Control:

-

Purge furnace with

or

-

-

Thermal Program:

-

Equilibration: Hold at 30°C for 5 min.

-

Ramp: Heat at 10°C/min to 600°C.

-

Isothermal Step (Optional): To test long-term stability, hold at 200°C for 60 minutes.

-

-

Data Analysis:

-

Identify

as the intersection of the baseline and the tangent of the first mass loss step.[1] -

Integrate DSC peaks to determine enthalpy of decomposition (

).

-

Analytical Workflow Diagram

Figure 2: Decision logic for distinguishing evaporation from decomposition in thermal analysis.

Applications & Handling Implications

Drug Development & Pharmaceutical Relevance

While liquid ferrocenes are not common active pharmaceutical ingredients (APIs), they serve as critical lipophilic precursors for synthesizing ferrocene-based antimalarials (e.g., Ferroquine analogues) or cytotoxic agents.

-

Solubility: The liquid alkyl-ferrocenes are miscible with non-polar solvents (hexane, DCM), facilitating homogeneous reaction conditions unlike the solid parent ferrocene.

-

Formulation: Their high lipophilicity makes them candidates for loading into lipid nanocarriers or liposomes for experimental drug delivery systems requiring redox-active payloads.

Storage & Stability

-

Oxidation Sensitivity: Liquid derivatives are more prone to oxidation than solid ferrocene due to increased surface area and oxygen diffusion rates in the liquid phase.

-

Recommendation: Store under argon/nitrogen at 2–8°C. Amber glass is required to prevent photo-induced ligand dissociation.

References

-

Sigma-Aldrich. (n.d.). Ferrocene Product Specification & Safety Data Sheet. Retrieved from

-

Panahi, H., et al. (2025).[2][3] Catalytic effect of Catocene on the thermal decomposition kinetic of NTO and NTO/TNT explosives. Applied Chemistry Today. Retrieved from

-

BenchChem. (2025). An In-depth Technical Guide on the Thermal Decomposition Mechanism of Catocene. Retrieved from

-

NIST Chemistry WebBook. (n.d.). Ferrocene and Derivatives Thermochemical Data. SRD 69.[4] Retrieved from

-

American Elements. (n.d.). n-Butylferrocene Properties and Safety Data. Retrieved from

-

Jagdale, D., et al. (2024). Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review. Biomedical & Pharmacology Journal. Retrieved from

Sources

Operational Safety and Technical Profile: 1,1'-Dibutylferrocene

Compound Monograph & Advanced Handling Guide

Executive Summary

1,1'-Dibutylferrocene (CAS 1274-08-4) is a liquid organometallic derivative of ferrocene, distinguished by its high lipophilicity and liquid state at room temperature.[1] Widely utilized as a burning rate catalyst in composite solid propellants and as a non-volatile redox standard in electrochemistry, it presents unique handling challenges distinct from its solid parent compound, ferrocene.

This guide moves beyond standard compliance to provide a mechanistic understanding of the compound's behavior, toxicology, and operational protocols. It is designed for researchers requiring high-fidelity data for risk assessment and experimental design.

Part 1: Physicochemical Characterization

Unlike unsubstituted ferrocene (a volatile solid), the introduction of two butyl chains disrupts crystal packing, resulting in a viscous, reddish-brown liquid. This physical state significantly alters the exposure profile—reducing inhalation risk from dust but increasing dermal absorption potential.

Table 1: Critical Physicochemical Properties

| Property | Value | Context for Researchers |

| CAS Number | 1274-08-4 | Unique identifier for inventory/regulatory tracking. |

| Formula | Iron center sandwiched by two butyl-substituted Cp rings. | |

| Molecular Weight | 314.25 g/mol | Relevant for molarity calculations in redox standards. |

| Physical State | Viscous Liquid | Critical: Eliminates dust hazards but increases spill spread risk. |

| Boiling Point | > 260°C (est. at 760 mmHg) | Low vapor pressure; generally stable up to high temperatures. |

| Density | ~1.0–1.1 g/mL | Slightly denser than water; sinks in aqueous environments. |

| Solubility | Organic Solvents (High), Water (Negligible) | Highly lipophilic (LogP > 5). Bioaccumulates in fatty tissues. |

| Appearance | Dark Red/Brown Oil | Oxidation leads to a color shift (Green/Blue = Ferrocenium). |

Part 2: Hazard Identification & Mechanistic Toxicology

While 1,1'-dibutylferrocene is often considered "low toxicity" relative to other organometallics (e.g., lithium alkyls), it possesses specific biological hazards driven by its iron content and lipophilicity.

2.1 GHS Classification (Derived via Read-Across)

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]

-

Reproductive Toxicity: Category 1B (May damage fertility or the unborn child - based on ferrocene data).

-

STOT-RE (Repeated Exposure): Category 2 (Liver/Blood).

-

Aquatic Toxicity: Chronic Category 1 (Very toxic to aquatic life with long lasting effects).

2.2 The Mechanism of Toxicity: The "Trojan Horse" Effect

The butyl chains render the molecule highly lipophilic, facilitating rapid transit across the stratum corneum (skin barrier) and cell membranes. Once intracellular, the metabolic breakdown releases free iron.

-

Entry: Dermal absorption or ingestion.

-

Metabolism: Hepatic oxidation of the alkyl chains.

-

Iron Release: Degradation of the cyclopentadienyl sandwich releases

. -

Fenton Chemistry: Free iron catalyzes the conversion of hydrogen peroxide to hydroxyl radicals (

), leading to oxidative stress and cellular damage.

Visual 1: Mechanistic Toxicology Pathway

Caption: The pathway of 1,1'-dibutylferrocene toxicity, highlighting the role of lipophilicity in facilitating iron overload.

Part 3: Advanced Handling Protocols

Standard Operating Procedure (SOP) for Research Environments

3.1 The "Inert Transfer" Protocol

Although 1,1'-dibutylferrocene is air-stable for short periods, long-term exposure to oxygen causes slow oxidation to the paramagnetic ferrocenium ion (

Protocol Steps:

-

Environment: Perform all aliquoting inside a glovebox (Argon/Nitrogen) or using Schlenk line techniques.

-

Tools: Use glass syringes with Luer-lock stainless steel needles. Avoid plastic syringes for long-term storage (leaching risk).

-

Verification: Before use, check the color.

-

Deep Red/Orange: Pure.[3]

-

Green/Blue tint: Oxidized (Purify via silica plug filtration before use).

-

3.2 Storage Hierarchy

-

Primary: Amber glass vial (light sensitive).

-

Headspace: Nitrogen or Argon blanket.

-

Temperature: Ambient is acceptable, but

extends shelf life significantly by retarding oxidation kinetics.

Part 4: Emergency Response & Environmental Fate

4.1 Fire Fighting Measures

-

Class: Combustible Liquid (Class IIIB).

-

Extinguishing Media:

, Dry Chemical, Foam.[4] DO NOT USE water jet (spreads the burning oil). -

Combustion Products: Carbon oxides (

) and Iron Oxide fumes (particulate hazard). Firefighters must wear SCBA to prevent inhalation of metal fumes.

4.2 Spill Response Logic

Because the compound is a liquid and toxic to aquatic life, containment is the priority.

Visual 2: Emergency Decision Matrix

Caption: Decision logic for managing spills, prioritizing containment of heavy metal organics.

Part 5: Applications & Research Context

5.1 Solid Propellant Catalysis

In aerospace research, 1,1'-dibutylferrocene is used as a Burning Rate Catalyst (BRC) .

-

Mechanism: During combustion, the molecule decomposes to form nanoscopic iron oxide (

) particles. -

Function: These particles catalyze the thermal decomposition of the oxidizer (Ammonium Perchlorate), increasing the overall burn rate of the propellant grain.[5]

-

Advantage: Unlike solid ferrocene, the liquid butyl derivative does not migrate/crystallize within the polymer matrix (binder), ensuring consistent ballistic performance over time [1].

5.2 Electrochemical Standard

Used as an internal reference in non-aqueous voltammetry.

-

Redox Potential: The

couple is reversible and Nernstian. -

Solubility: Excellent in dichloromethane and acetonitrile.

-

Note: The butyl groups exert an electron-donating inductive effect, shifting the

slightly negative compared to unsubstituted ferrocene.

References

-

BenchChem Technical Support. (2025).[5][6] The Dawn of a New Burn Rate: Early Research on Ferrocene Derivatives in Propellants. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025). 1,1'-Diacetylferrocene (Analogous Structure & Toxicity Data). PubChem Compound Summary. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: 1,1'-Diethylferrocene (Homologue Read-Across). Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: Aminoferrocene & Ferrocene Derivatives. Retrieved from

-

Alfa Chemistry. (2025).[4] 1,1'-Dibutylferrocene Product Specifications and Physical Data. Retrieved from

Sources

- 1. 1274-08-4 CAS MSDS (1,1'-DI-N-BUTYLFERROCENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 1,1'-Diacetylferrocene | C14H14FeO2-6 | CID 11984612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note & Protocol: Synthesis of 1,1'-Dibutylferrocene from Ferrocene Precursors

Abstract

This document provides a comprehensive guide for the synthesis of 1,1'-dibutylferrocene, a key derivative of ferrocene with significant applications in materials science, catalysis, and as a component in redox-active systems. We present a detailed, two-step synthetic protocol commencing with the Friedel-Crafts acylation of ferrocene to yield 1,1'-dibutyrylferrocene, followed by a Clemmensen reduction to afford the final product. This application note is designed for researchers, scientists, and professionals in drug development, offering in-depth theoretical background, step-by-step experimental procedures, and critical insights into the causality behind experimental choices to ensure reproducibility and high yields.

Introduction: The Versatility of Ferrocene and its Derivatives

Ferrocene, [Fe(C₅H₅)₂], is a remarkably stable organometallic compound, often referred to as a "sandwich" compound due to its structure where an iron(II) ion is situated between two parallel cyclopentadienyl (Cp) rings.[1] This unique structure imparts exceptional thermal stability and a rich aromatic-like chemistry.[1][2] Ferrocene and its derivatives are not mere chemical curiosities; they are pivotal in a multitude of applications. Their reversible redox behavior makes them ideal candidates for electrochemical sensors and as mediators in biofuel cells. In materials science, they are incorporated into polymers to introduce redox-activity and enhance thermal stability. Furthermore, the ability to functionalize the Cp rings allows for the synthesis of chiral ligands for asymmetric catalysis and the development of novel therapeutic agents.

1,1'-disubstituted ferrocenes, such as 1,1'-dibutylferrocene, are of particular interest as the two functional groups on separate Cp rings allow for the fine-tuning of steric and electronic properties.[3] The butyl groups in 1,1'-dibutylferrocene enhance its solubility in nonpolar organic solvents and can influence the electrochemical potential of the iron center through their electron-donating inductive effect.

This guide focuses on a reliable and scalable two-step synthesis of 1,1'-dibutylferrocene, providing a robust foundation for researchers to produce this valuable compound.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1,1'-dibutylferrocene is most effectively achieved through a two-step process:

-

Friedel-Crafts Acylation: Ferrocene is first acylated using butyryl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce butyryl groups onto both cyclopentadienyl rings, forming 1,1'-dibutyrylferrocene.

-

Clemmensen Reduction: The keto groups of 1,1'-dibutyrylferrocene are then reduced to methylene groups using amalgamated zinc and hydrochloric acid to yield the final product, 1,1'-dibutylferrocene.[4][5]

This approach is favored over direct Friedel-Crafts alkylation due to the propensity of the latter to undergo polysubstitution and carbocation rearrangements, leading to a mixture of products that are difficult to separate. The acylation-reduction sequence provides a much cleaner and more controlled route to the desired 1,1'-dialkylferrocene.

Mechanism of Friedel-Crafts Acylation

The Friedel-Crafts acylation of ferrocene is an example of an electrophilic aromatic substitution.[6] The reaction is initiated by the formation of a highly electrophilic acylium ion from the reaction of butyryl chloride with the Lewis acid catalyst, aluminum chloride. The electron-rich cyclopentadienyl ring of ferrocene then acts as a nucleophile, attacking the acylium ion.[7] Subsequent loss of a proton restores the aromaticity of the ring. Due to the high reactivity of ferrocene, the reaction can proceed on both rings to give the 1,1'-disubstituted product.[8]

Mechanism of Clemmensen Reduction

The Clemmensen reduction is a classic organic reaction used to reduce aldehydes and ketones to alkanes under acidic conditions.[9] The reaction is carried out with zinc amalgam (a mixture of zinc and mercury) in the presence of concentrated hydrochloric acid. While the exact mechanism is still debated, it is generally believed to involve the transfer of electrons from the surface of the zinc to the protonated carbonyl group. This process generates a zinc carbenoid intermediate, which is then further reduced and protonated to yield the alkane.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Butyryl chloride and aluminum chloride are corrosive and moisture-sensitive. Hydrochloric acid is highly corrosive. Dichloromethane is a volatile and potentially carcinogenic solvent.

Protocol 1: Synthesis of 1,1'-Dibutyrylferrocene

Materials and Reagents:

-

Ferrocene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Butyryl Chloride

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (HCl), 1 M

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Reflux condenser with a drying tube (filled with CaCl₂)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a drying tube, add anhydrous aluminum chloride (2.2 molar equivalents relative to ferrocene).

-

Add anhydrous dichloromethane (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

In the addition funnel, prepare a solution of ferrocene (1.0 molar equivalent) and butyryl chloride (2.2 molar equivalents) in anhydrous dichloromethane (50 mL).

-

Add the ferrocene/butyryl chloride solution dropwise to the stirred AlCl₃ suspension over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. The color of the mixture will change from orange to a deep red/brown.

-

Cool the reaction mixture back to 0 °C and quench the reaction by slowly adding 1 M HCl (100 mL) via the addition funnel. Caution: This is an exothermic reaction and may produce HCl gas.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1,1'-dibutyrylferrocene as a red-orange solid.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of 1,1'-Dibutylferrocene (Clemmensen Reduction)

Materials and Reagents:

-

1,1'-Dibutyrylferrocene

-

Zinc dust

-

Mercuric Chloride (HgCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

Deionized water

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

Procedure:

-

Preparation of Zinc Amalgam: In a 250 mL round-bottom flask, add zinc dust (10 molar equivalents relative to 1,1'-dibutyrylferrocene). Add a solution of mercuric chloride (0.5 g) in deionized water (25 mL) and swirl for 5 minutes. Decant the aqueous solution and wash the zinc amalgam with deionized water (3 x 25 mL).

-

To the flask containing the freshly prepared zinc amalgam, add concentrated hydrochloric acid (50 mL) and toluene (50 mL).

-

Add the crude 1,1'-dibutyrylferrocene (1.0 molar equivalent) to the flask.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 8 hours. The color of the solution should change from red-orange to a lighter orange.

-

Cool the reaction mixture to room temperature. Carefully decant the organic layer from the zinc amalgam.

-

Wash the zinc amalgam with toluene (2 x 25 mL) and combine the organic layers.

-

Carefully neutralize the combined organic layers by washing with water (2 x 50 mL) and then slowly with saturated NaHCO₃ solution until gas evolution ceases.

-

Wash the organic layer with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield crude 1,1'-dibutylferrocene as an orange oil.

-

The product can be purified by vacuum distillation or column chromatography on alumina with hexane as the eluent.[10]

Data Summary and Characterization

| Compound | Appearance | Expected Yield | Key Spectroscopic Data (¹H NMR) |

| 1,1'-Dibutyrylferrocene | Red-orange solid | 70-85% | δ ~4.8 (t, 4H), ~4.5 (t, 4H), ~2.7 (t, 4H), ~1.7 (sext, 4H), ~1.0 (t, 6H) ppm. |

| 1,1'-Dibutylferrocene | Orange oil | 60-75% | δ ~4.0 (s, 8H), ~2.3 (t, 4H), ~1.4 (m, 4H), ~1.3 (m, 4H), ~0.9 (t, 6H) ppm. |

Characterization Notes:

-

¹H NMR Spectroscopy: The disappearance of the signals corresponding to the protons alpha to the carbonyl group (~2.7 ppm) and the appearance of a singlet for the cyclopentadienyl protons (~4.0 ppm) in the final product are indicative of a successful reduction.[11]

-

¹³C NMR Spectroscopy: The disappearance of the carbonyl carbon signal (~200 ppm) and the appearance of new aliphatic carbon signals confirm the conversion.[12]

-

Mass Spectrometry: The molecular ion peak in the mass spectrum will confirm the identity of the synthesized compounds.

Visualizing the Workflow

Synthesis Workflow

Caption: Overall workflow for the synthesis of 1,1'-dibutylferrocene.

Friedel-Crafts Acylation Mechanism

Caption: Simplified mechanism of the Friedel-Crafts acylation of ferrocene.

Conclusion

The two-step synthesis of 1,1'-dibutylferrocene via Friedel-Crafts acylation followed by Clemmensen reduction is a robust and reliable method for producing this valuable ferrocene derivative. By carefully controlling the reaction conditions and employing the detailed protocols outlined in this application note, researchers can achieve high yields of the desired product. The insights into the underlying mechanisms and the rationale for the experimental choices provide a solid foundation for troubleshooting and further exploration of ferrocene chemistry.

References

-

Synthesis, Crystal Structure, and Electrochemistry of Mono- and Bis-Homoannular Ferrocene Derivatives. MDPI. Available at: [Link]

-

Synthesis, Crystal Structure, and Electrochemistry of Mono- and Bis-Homoannular Ferrocene Derivatives. ResearchGate. Available at: [Link]

-

Ferrocene studies. XVIII. Identification and stereochemistry of nine bimolecular Clemmensen reduction products of benzoylferrocene la--d. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Friedel-Crafts Acylation of Ferrocene: Acetylferrocene. Truman State University. Available at: [Link]

-

Friedel-Crafts Acylation of Ferrocene: Acetylferrocene. Truman State University. Available at: [Link]

-

Introduction. Wiley-VCH. Available at: [Link]

-

Friedel-Crafts Acylation of Ferrocene. Utah Tech University. Available at: [Link]

-

Day 2 Procedure - Purification. Chemistry LibreTexts. Available at: [Link]

-

Friedel Crafts, Acetylation of Ferrocene. Anasazi Instruments. Available at: [Link]

-

Unsymmetrically disubstituted ferrocenes. Part V. Addition and metallation in the reaction of n-butyl-lithium with 2-ferrocenylpyridine. Journal of the Chemical Society C. Available at: [Link]

-

Synthesis of Some Ferrocene Derivatives. Neliti. Available at: [Link]

-

Adding Diffusion Ordered NMR Spectroscopy (DOSY) to the Arsenal for Characterizing Paramagnetic Complexes. The Royal Society of Chemistry. Available at: [Link]

-

The Preparation of Ferrocene and Acetylferrocene. Massachusetts Institute of Technology. Available at: [Link]

-

1,1′-Dibromoferrocene. ResearchGate. Available at: [Link]

-

Derivatives of Ferrocene. II. Some Reduction Products of Benzoylferrocene and 1,1'-Dibenzoylferrocene. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

The Preparation of Ferrocene & Acetylferrocenes. Massachusetts Institute of Technology. Available at: [Link]

-

Syntheses and purification of the versatile synthons iodoferrocene and 1,1′-diiodoferrocene. Dalton Transactions (RSC Publishing). Available at: [Link]

-

Synthesis of Ferrocenyl Chalcones from Acetylferrocene and 1,1'- Diacetylferrocene and Some Applications. ResearchGate. Available at: [Link]

-

#Clemmensen Reduction #Reduction of #carbonyl compound to #hydrocarbon #BSc #NEET #JEE #CUET #MSc. YouTube. Available at: [Link]

- A new method for large-scale purification of ethylferrocene. Google Patents.

-

Fe-57 NMR spectroscopy of ferrocenes derived from aminoferrocene and 1,1'-diaminoferrocene. ResearchGate. Available at: [Link]

-

di(1-hydroxyethyl)ferrocene as a Flame Retardant for Polyurethanes. Digital Commons. Available at: [Link]

-

How do you distinguish ferrocene, acetylferrocene and diacetylferrocene in a NMR spectra?. Chemistry Stack Exchange. Available at: [Link]

Sources

- 1. web.mit.edu [web.mit.edu]

- 2. media.neliti.com [media.neliti.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. vernier.com [vernier.com]

- 7. aiinmr.com [aiinmr.com]

- 8. chemlab.truman.edu [chemlab.truman.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. CN100378113C - A new method for large-scale purification of ethylferrocene - Google Patents [patents.google.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. 1,1'-DIBUTYRYLFERROCENE(1274-06-2) 13C NMR spectrum [chemicalbook.com]

handling and storage protocols for air-sensitive liquid ferrocenes

Application Note: Handling, Storage, and Preservation of Air-Sensitive Liquid Ferrocenes

Introduction: The Stability Paradox

Liquid ferrocenes (e.g., n-butylferrocene, tert-butylferrocene) present a unique handling challenge compared to their solid parent compound, ferrocene (

The primary failure mode is the oxidation of the Iron(II) center to the paramagnetic Iron(III) ferrocenium cation (

This guide defines the "Gold Standard" protocols to maintain >99.5% electrochemical purity, critical for applications in redox flow batteries, pharmaceutical precursors, and burn rate modifiers.

Physicochemical Profile & Risk Assessment

Understanding the material properties is the first step in designing a handling protocol.

Table 1: Representative Profile (Model: n-Butylferrocene)

| Property | Value / Characteristic | Implication for Handling |

| Physical State | Viscous Liquid (Oil) | High viscosity requires wide-bore needles or positive pressure for transfer. |

| Color | Dark Orange / Red-Brown | QC Indicator: Green/Blue tint indicates oxidation ( |

| Oxidation Potential | ~ | Electron-donating alkyl groups make the Fe center easier to oxidize than parent ferrocene. |

| Light Sensitivity | Moderate | UV light accelerates photo-oxidation; store in amber glass. |

| Hygroscopicity | Low (Hydrophobic) | Moisture is less of a concern than Oxygen, but water promotes ferrocenium decomposition. |

Core Protocol A: Deoxygenation (The Freeze-Pump-Thaw Cycle)[1]

Bubbling inert gas (sparging) is ineffective and wasteful for viscous organometallic liquids due to foaming and poor gas exchange. The only validated method for removing dissolved oxygen is the Freeze-Pump-Thaw (FPT) cycle.

Equipment Required:

-

Schlenk line (Dual manifold: Vacuum/Argon).

-

Liquid Nitrogen (

) Dewar. -

Schlenk flask (Heavy-walled, round bottom).

-

High-vacuum grease.

Step-by-Step Methodology:

-

Loading: Transfer the liquid ferrocene into a Schlenk flask.

-

Critical Safety Rule:Never fill the flask more than 50% . Expansion during thawing can shatter overfilled glass.[1]

-

-

The Freeze: Connect to the Schlenk line.[1][2][3][4] Place the flask in

. Wait until the liquid is completely solidified. -

The Pump: Open the stopcock to the vacuum manifold.[1] Evacuate the headspace for 5–10 minutes while the flask remains frozen.

-

The Thaw: Close the stopcock (isolating the flask under static vacuum). Remove from

. Allow to thaw slowly in a tepid water bath.-

Observation: You will see vigorous bubbling as dissolved gases escape the melting viscous liquid into the vacuum headspace.[4]

-

-

Cycle: Repeat Steps 2–4 at least three times .

-

Backfill: After the final thaw, backfill with high-purity Argon.

Figure 1: The Freeze-Pump-Thaw (FPT) workflow. This cycle uses phase changes to mechanically force dissolved oxygen out of the viscous liquid matrix.

Core Protocol B: Viscous Liquid Transfer

Standard syringing techniques often fail with oils like n-butylferrocene due to high back-pressure.

Technique: Positive Pressure Cannulation

-

Setup: Equip both the source flask (containing the ferrocene) and the receiving flask with rubber septa. Ensure both are under Argon flow.

-

Cannula Prep: Insert a double-tipped stainless steel needle (cannula) into the receiving flask first, purging it with inert gas.

-

Insertion: Insert the other end into the source liquid.

-

Transfer:

-

Close the inert gas outlet on the receiving flask (creating a closed system).

-

Increase Argon pressure slightly in the source flask.

-

The pressure differential will drive the viscous liquid through the cannula smoothly without the need for a plunger.

-

Storage & Preservation Strategy

Once degassed, proper storage is vital to prevent "slow-creep" oxidation.

The "Triad of Preservation":

-

Container Architecture:

-

Material: Amber Borosilicate Glass (blocks UV/Blue light).

-

Seal: Teflon (PTFE) lined caps or high-quality glass stopcocks.

-

Avoid: Standard rubber septa for long-term storage (

week). Ferrocene vapors can swell rubber, leading to oxygen permeation. Use "Sure/Seal" style crimp caps or glass-to-glass seals.

-

-

Atmosphere:

-

Gas: Argon is superior to Nitrogen. Argon is denser than air, forming a "blanket" over the liquid surface, whereas Nitrogen mixes more easily with air if the seal is breached.

-

-

Temperature:

-

Ideal:

.[5] -

Mechanism: Low temperature increases the viscosity (reducing oxygen diffusion rates) and kinetically inhibits the oxidation reaction.

-

Quality Control (QC)

Before using stored material in sensitive applications, verify its integrity.[8][9]

-

Visual Check: Liquid should be clear, dark orange/red. Haze or green/blue discoloration indicates decomposition.

-

Cyclic Voltammetry (CV):

-

Perform a scan in dry Acetonitrile (

). -

Pass Criteria: The redox couple (

) should be fully reversible ( -

Fail Criteria: Irreversible waves or new peaks at lower potentials indicate oxidized impurities.

-

Figure 2: Storage decision matrix based on usage frequency and container integrity.

References

-

Freeze-Pump-Thaw Degassing of Liquids. University of Washington, Dept. of Chemistry Protocols. [Link]

-

Ferrocene-Based Electrochemical Sensors. MDPI Molecules, 2023. (Context on redox potentials and stability). [Link]

- The Manipulation of Air-Sensitive Compounds.Shriver, D. F., & Drezdzon, M. A. (1986). Wiley-Interscience. (Foundational text for Schlenk/Vacuum line techniques).

Sources

- 1. depts.washington.edu [depts.washington.edu]

- 2. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. emeraldcloudlab.com [emeraldcloudlab.com]

- 5. carlroth.com [carlroth.com]

- 6. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. ossila.com [ossila.com]

- 9. ehs.umich.edu [ehs.umich.edu]

Application Note: Precision Dosing and Formulation Protocols for Ferrocene-Based Fuel Additives

Abstract & Chemical Basis

Ferrocene (

However, the efficacy of ferrocene is strictly dose-dependent. Under-dosing fails to initiate the catalytic cycle, while over-dosing leads to rapid accumulation of conductive iron deposits on spark plugs (gasoline) or exhaust back-pressure issues (diesel DPFs). This guide outlines the Gravimetric Liquid Concentrate (GLC) protocol, the industry-standard method for achieving high-precision dosing (<1% variance) while mitigating solubility and stability risks.

Mechanism of Action

The following diagram illustrates the catalytic cycle where ferrocene acts as a "soot scavenger" during the combustion phase.[1][2][3]

Figure 1: The catalytic mechanism of ferrocene. Iron species released during combustion act as nucleation sites, lowering the temperature required to oxidize soot particles.[3]

Pre-Formulation: Solubility & Stability Profiling

Before attempting direct dosing, researchers must address two critical physicochemical properties of ferrocene: lipophilicity limitations and photolability .

Solubility Thresholds

While ferrocene is soluble in organic solvents, its dissolution rate in aliphatic hydrocarbons (diesel/kerosene) is kinetically slow. Direct addition of powder to fuel tanks causes sedimentation and inconsistent dosing.

| Solvent / Fuel Matrix | Solubility Limit (20°C) | Dissolution Kinetics | Recommendation |

| Aliphatic Diesel | ~2.5 - 3.0 wt% | Slow / Poor | NOT RECOMMENDED for direct powder addition. |

| Gasoline | ~3.0 - 4.0 wt% | Moderate | Acceptable only with vigorous agitation. |

| Toluene / Xylene | >10.0 wt% | Fast | IDEAL for Stock/Mother Solutions. |

| Ethanol/Isopropanol | Moderate | Moderate | Use for cleaning, not dosing (phase separation risk). |

Photostability Warning

Ferrocene derivatives are photosensitive.[4] Exposure to UV light causes the cyclopentadienyl ring to dissociate, leading to precipitation of iron salts.

-

Protocol Constraint: All stock solutions must be prepared and stored in amber glassware or stainless steel vessels.

Core Protocol: Preparation of Liquid Concentrate (Mother Solution)

Objective: Create a stable, high-concentration stock solution (e.g., 2% Fe content) that can be instantly miscible with the final fuel.

Materials

-

Active: Ferrocene (98%+ purity) or Ethylferrocene (liquid).

-

Carrier Solvent: Toluene (Reagent Grade) or Aromatic 150 fluid.

-

Stabilizer (Optional): Lecithin (0.5% w/w) – acts as a surfactant to prevent micro-crystallization at low temperatures.

Workflow Diagram

Figure 2: The Gravimetric Liquid Concentrate (GLC) workflow ensures homogeneity and prevents particulate blockage in fuel injectors.

Step-by-Step Methodology

-

Calculate Mass Requirement: Determine the mass of ferrocene required for the stock solution.

Example: To make 100g of a 10% stock solution, dissolve 10g Ferrocene in 90g Toluene. -

Solubilization:

-

Place the Toluene in a beaker with a magnetic stir bar.

-

Add Ferrocene powder slowly while stirring at 500 RPM.

-

Expert Tip: If using solid ferrocene, heat the solvent to 40°C to accelerate dissolution. Ensure the vessel is covered to prevent solvent evaporation.

-

-

Filtration (Critical):

-

Even reagent-grade ferrocene may contain insoluble iron impurities.

-

Pass the stock solution through a 0.45 µm PTFE syringe filter or vacuum filtration unit. This prevents fuel filter clogging downstream.

-

-

Storage:

-

Transfer to an amber glass bottle with a Teflon-lined cap.

-

Shelf life: 6 months if kept dark and cool (<25°C).

-

Dosing Protocol: Blending into Fuel[5]

Objective: Dilute the stock solution to achieve the target Iron (Fe) concentration (typically 10–30 ppm for diesel soot reduction).

Calculation

Ferrocene (

Formula for Target ppm:

- : Volume of stock solution to add (mL)

- : Volume of fuel to treat (mL)

- : Density of fuel (g/mL, approx 0.85 for diesel)

- : Desired Fe concentration (e.g., 20 ppm)

- : Concentration of Fe in stock (g/mL)

Execution

-

Measure Fuel: Fill the mixing vessel with the required volume of diesel/gasoline.

-

Inject Stock: Using a calibrated micropipette or automated syringe pump, inject the calculated volume of Stock Solution.

-

Homogenization:

-

Lab Scale: Invert the flask 10 times or use a vortex mixer for 30 seconds.

-

Pilot Scale: Recirculate the fuel for 15 minutes.

-

-

Validation: Draw a sample immediately for QC testing.

Quality Control & Performance Verification

Every batch must be validated. Relying solely on calculation is insufficient due to potential adsorption of ferrocene onto container walls ("The Wall Effect").

Analytical Verification (Iron Content)

-

Method: ASTM D5185 (Inductively Coupled Plasma Atomic Emission Spectrometry - ICP-AES).

-

Target: Measured Fe should be within ±5% of the theoretical target.

-

Alternative: UV-Vis Spectrophotometry (Absorbance at 440 nm) can be used for quick checks if a calibration curve is established.

Performance Testing

| Parameter | Test Method | Expected Outcome |

| Smoke Point | ASTM D1322 | Increase in flame height (reduced soot). |

| Octane Number | ASTM D2699 (RON) | Increase (Gasoline applications). |

| Gum Content | ASTM D381 | Ensure additive hasn't induced gum formation. |

Safety & Environmental Handling

-

Toxicity: Ferrocene is less toxic than traditional lead or manganese additives, but oral ingestion and inhalation of dust must be avoided.

-

Engine Safety:

-

Gasoline: Do not exceed 50 ppm Fe for continuous use to prevent spark plug fouling (conductive bridging).

-

Diesel: Do not exceed 30 ppm Fe if the vehicle is equipped with a Diesel Particulate Filter (DPF) without a specific ash-cleaning protocol, as

contributes to ash load.

-

References

-

Walters, V., et al. (2007). Mechanisms of Soot Reduction in Diesel Pool Fire by Ferrocene. Proceedings of the European Combustion Meeting. 3

-

Environmental Protection Agency (EPA). (2008). Regulation of Fuel and Fuel Additives: Gasoline and Diesel Fuel Test Methods. Federal Register.[5] 5[1]

-

ASTM International. ASTM D5185-18: Standard Test Method for Multielement Determination of Used and Unused Lubricating Oils and Base Oils by Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES). Link

-

Kiran, J., et al. (2016). Effect of Ferrocene as a Fuel Additive on Four Stroke Diesel Engine Performance. International Journal of Modern Engineering Research. 2

-

Braun, A., et al. Impact of ferrocene on the structure of diesel exhaust soot. ETH Nanoparticles Conference. 6[1]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Grade 1,1'-Dibutylferrocene Purification

The following Technical Support Guide is designed for researchers and process chemists requiring high-purity (>99%) 1,1'-dibutylferrocene (DBF). This guide prioritizes field-proven purification logic over generic textbook definitions.

Status: Operational | Tier: Advanced Research Support Topic: Purification, Isolation, and Quality Assurance of 1,1'-Dibutylferrocene

Executive Summary: The Purification Hierarchy

Achieving "High-Grade" (99%+) status for 1,1'-dibutylferrocene requires a multi-stage approach. Unlike solid ferrocene derivatives that can be easily recrystallized, DBF is a viscous liquid at room temperature (MP < -20°C), rendering standard crystallization ineffective.

The Golden Rule: Vacuum Distillation is for bulk separation; Chromatography is for isomer refinement.

Core Workflow Visualization

The following diagram illustrates the critical path from crude synthesis to analytical grade material.

Figure 1: Purification logic flow for 1,1'-dibutylferrocene, separating bulk impurities by boiling point before refining isomers by polarity.

Module 1: Chemical Pre-Treatment (The Wash)

Objective: Remove inorganic iron salts and quench unreacted Friedel-Crafts catalysts (e.g., AlCl₃, BF₃) before thermal stress.

Troubleshooting Guide: The "Emulsion" Problem

User Question: I tried washing my crude reaction mixture with water, but I formed a thick, stable emulsion. How do I break it?

Senior Scientist Response: Emulsions in ferrocene alkylation are typically caused by suspended aluminum salts or amphiphilic byproducts.

-

The Cause: Rapid addition of water to a Lewis acid mixture generates aluminum hydroxide gels, which stabilize emulsions.

-

The Fix:

-

Acidification: Do not use pure water. Use 10% HCl (aq) for the first wash. The acid keeps aluminum salts in solution (

) rather than precipitating as gelatinous -

Filtration: If solid particulates persist, filter the organic phase through a Celite pad before attempting phase separation.

-

Brine: Follow the acid wash with a saturated NaCl (brine) wash to increase ionic strength and force phase separation.

-

Protocol:

-

Quench reaction slowly into ice-cold 10% HCl.

-

Extract with Hexane or Dichloromethane (DCM).

-

Wash organic layer: 1x 10% HCl

1x Distilled Water -

Dry over anhydrous

for at least 2 hours.

Module 2: Vacuum Distillation (The Workhorse)

Objective: Separate 1,1'-dibutylferrocene from unreacted ferrocene (low BP) and poly-butylated byproducts (high BP).

Expert Insight: Ferrocene derivatives are thermally stable up to ~200°C, but prolonged heating above this promotes oxidation and decomposition. High vacuum (< 1 mmHg) is non-negotiable.

Quantitative Data: Boiling Point Estimation

Note: Exact BPs depend on your specific vacuum depth. Use this table as a relative guide.

| Component | Approx. BP @ 760 mmHg | Approx.[1][2] BP @ 0.5 mmHg | Behavior |

| Ferrocene | 249°C | ~60-80°C (Sublimes) | Clogs condensers; use heat gun. |

| Mono-butylferrocene | ~280°C | ~100-110°C | First liquid fraction. |

| 1,1'-Dibutylferrocene | ~300°C+ | 130-145°C | Target Fraction (Red/Orange Oil). |

| Tributylferrocene | >320°C | >160°C | Pot residue. |

Troubleshooting Guide: "Bumping" and Sublimation

User Question: During distillation, yellow crystals are clogging my vacuum adapter, and the pressure is fluctuating.

Senior Scientist Response: You are experiencing ferrocene sublimation . Unreacted ferrocene sublimes before it melts at these pressures.

-

The Fix (Heat Gun): You must keep the distillation path (condenser neck and vacuum adapter) warm. Use a heat gun or heat tape set to ~80°C on the upper glassware to prevent crystallization.

-

The Fix (Short Path): Use a "Short Path" distillation head with a wide bore. Vigreux columns provide better separation but are prone to clogging with sublimed ferrocene.

-

Pressure Control: Ensure your vacuum is stable. Fluctuations cause the liquid to "bump" (boil explosively). Use a magnetic stir bar with a high spin rate or a capillary bleed.

Module 3: Chromatographic Refinement (The Polisher)

Objective: Remove trace mono-butyl and 1,2-isomers to achieve >99% purity. Context: Distillation often leaves 2-5% mono-butylferrocene due to overlapping vapor pressure curves.

Stationary Phase & Elution Logic

-

Stationary Phase: Silica Gel (60 Å, 230-400 mesh).

-

Mobile Phase: 100% Hexane (or Heptane).

-

Elution Order (Normal Phase):

-

1,1'-Dibutylferrocene: Most non-polar (Shielded Fe center, greasy alkyl chains). Elutes First.

-

Mono-butylferrocene: Intermediate polarity.

-

Ferrocene: Slightly more retained due to lack of steric bulk shielding the aromatic rings? Actually, Ferrocene often travels very fast. The separation is difficult.

-

Correction: In practice, Ferrocene often elutes very rapidly with hexane. Dibutylferrocene also elutes rapidly. The separation factor (

) is small. -

Recommendation: If Ferrocene is the main impurity, Sublimation (pre-distillation) is better than chromatography. Use chromatography primarily to remove polar oxidation byproducts (blue/green bands) which stay at the baseline.

-

Protocol for High-Purity Isolation:

-

Load: Load the distilled oil (dissolved in min. hexane) onto the column (Ratio 1:50 silica).

-

Elute: Run 100% Hexane.

-

Fractionate: Collect small fractions. The 1,1'-isomer is typically the second major band if unreacted ferrocene is present (Ferrocene

1,1'-DBF).-

Note: If you distilled well, Ferrocene should be absent. In that case, 1,1'-DBF is the first major orange band.

-

-

Monitor: Use TLC (Hexane eluent). 1,1'-DBF spots will be slightly higher

than mono-butylferrocene.

Module 4: Analytical Verification (QA/QC)

User Question: How do I prove my material is "High-Grade"? NMR looks clean, but I suspect isomers.

Senior Scientist Response: NMR is often insufficient for distinguishing 1,1' vs 1,2 isomers due to overlapping alkyl signals. You need HPLC or GC .

Recommended HPLC Method

Adapted from octylferrocene protocols [1, 2].

| Parameter | Condition |

| Column | C18 (Reverse Phase), 250 x 4.6 mm, 5 µm |

| Mobile Phase | Methanol : Water (95 : 5) or 100% Methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic Cp ring) or 440 nm (Visible Fe center) |

| Expected Order | 1. Mono-butyl (Polar/Early) 2. 1,1'-Dibutyl (Non-polar/Late) 3. Tributyl (Very Late) |

Why this works: In Reverse Phase (C18), retention is driven by hydrophobicity. The addition of a second butyl group significantly increases retention time, providing baseline separation from the mono-substituted impurity.

References

-

Synthesis and Purification of Ferrocene Derivatives

- Source: Massachusetts Institute of Technology (MIT) OpenCourseWare.

- Relevance: Establishes baseline protocols for handling ferrocene derivatives, sublimation techniques, and column chrom

-

URL:[Link]

-

Vacuum Distillation of Alkylferrocenes

- Source: Total Materia / 911Metallurgist.

- Relevance: Provides the thermodynamic basis for separating metals and organometallics by vapor pressure under reduced

-

URL:[Link]

- Source: Google Patents (CN103743839A). "HPLC method for measuring n-octyl ferrocene and impurity content.

-

Friedel-Crafts Chemistry of Ferrocene

Sources

- 1. Boiling Point Calculator [trimen.pl]

- 2. 1,1'-Diacetylferrocene | CAS#:1273-94-5 | Chemsrc [chemsrc.com]

- 3. Sci-Hub. The separation of ferrocene, acetylferrocene, and diacetylferrocene. A dry-column chromatography experiment / Journal of Chemical Education, 1973 [sci-hub.sg]

- 4. web.mit.edu [web.mit.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Troubleshooting Cyclic Voltammetry Baselines with 1,1'-Dibutylferrocene

This guide provides in-depth troubleshooting for common baseline issues encountered during cyclic voltammetry (CV) experiments using 1,1'-dibutylferrocene. It is designed for researchers, scientists, and drug development professionals seeking to obtain high-quality, reproducible electrochemical data.

Frequently Asked Questions (FAQs)

Q1: Why is my cyclic voltammogram baseline sloping?

A sloping baseline in a CV experiment is often indicative of high uncompensated resistance (Ru) in the electrochemical cell.[1][2] This resistance, originating from the solution between the working and reference electrodes, causes a potential drop (iRu drop) that distorts the voltammogram.[3][4] Other potential causes include electrode fouling, incorrect potential window settings, or issues with the reference electrode.

Q2: What causes excessive noise in my CV baseline?

High noise levels can stem from several sources, including electromagnetic interference from nearby equipment, poor electrical connections, or an unstable reference electrode.[5] Additionally, impurities in the solvent or electrolyte can contribute to a noisy signal.[6]

Q3: I'm observing a large, reproducible hysteresis between my forward and backward scans. What does this mean?

This phenomenon, often described as a "duck-shaped" voltammogram, is primarily due to the charging current at the electrode-solution interface.[1][7] This interface acts as a capacitor, and a current is required to charge it before Faradaic processes can occur.[1] The magnitude of this charging current is dependent on the scan rate, the surface area of the working electrode, and the concentration of the analyte.[1]

Q4: My CV shows unexpected peaks that are not from my 1,1'-dibutylferrocene. What are they?

Extraneous peaks can arise from electroactive impurities in the solvent or supporting electrolyte, dissolved oxygen in the solution, or the degradation of a component in the electrochemical cell.[1][6] It is also possible that the scanning potential is approaching the edge of the solvent's potential window, leading to solvent oxidation or reduction.[1]

Q5: The peak separation (ΔEp) for my 1,1'-dibutylferrocene is much larger than the theoretical 59/n mV. Why?

A large peak separation can be a symptom of high uncompensated resistance, which causes the peaks to flatten and shift to higher potentials.[1][3] Slow heterogeneous electron transfer kinetics can also lead to increased peak separation.[3] To distinguish between these two causes, vary the concentration of your analyte; the effect of uncompensated resistance will decrease at lower concentrations, while the effect of slow kinetics will remain the same.[3]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common baseline issues in cyclic voltammetry experiments with 1,1'-dibutylferrocene.

Sloping Baseline

A sloping baseline can obscure the Faradaic currents of interest and lead to inaccurate peak potential and current measurements.

Potential Causes & Solutions:

-

High Uncompensated Resistance (Ru):

-

Diagnosis: The slope of the baseline will often increase with increasing scan rate. The peak-to-peak separation will also be larger than the ideal value.

-

Solutions:

-

Decrease the distance between the working and reference electrodes. Utilize a Luggin capillary if available to minimize the solution resistance between these two electrodes.[3]

-

Increase the concentration of the supporting electrolyte. A higher electrolyte concentration (typically 0.1 M to 1 M) will decrease the solution resistance.[8][9]

-

Use iR compensation. Many modern potentiostats have a feature to electronically compensate for the uncompensated resistance.[3][4] Be cautious, as overcompensation can lead to oscillations in the signal.[4]

-

-

-

Incorrect Current Range Setting:

-

Electrode Fouling:

-

Diagnosis: The baseline slope may worsen with repeated scans as the electrode surface becomes contaminated.

-

Solution: Thoroughly clean and polish the working electrode.

-

Troubleshooting Workflow for a Sloping Baseline:

Caption: Troubleshooting workflow for a sloping CV baseline.

Noisy Baseline

A noisy baseline can make it difficult to accurately determine peak currents and potentials.

Potential Causes & Solutions:

-

Electromagnetic Interference:

-

Diagnosis: The noise may be periodic and correspond to the frequency of nearby equipment (e.g., 50/60 Hz from power lines).[5]

-

Solution: Use a Faraday cage to shield the electrochemical cell from external electromagnetic fields. Ensure all cables are properly shielded.

-

-

Poor Electrical Connections:

-

Diagnosis: Intermittent noise or sudden jumps in the baseline.

-

Solution: Check all cable connections to the potentiostat and electrodes. Ensure the clips make good contact with the electrodes.

-

-

Unstable Reference Electrode:

-

Diagnosis: The baseline may drift over time, and the peak potentials may not be reproducible.[5] An ideal reference electrode should have a potential drift of less than 1 mV/min.[11]

-

Solution: Ensure the reference electrode is properly filled and that the frit is not clogged.[1] If using a quasi-reference electrode, make sure it is not in contact with the counter electrode.[1] Periodically check the stability of your reference electrode against a known standard.[12]

-

-

Impure Solvent or Electrolyte:

Baseline Hysteresis (Duck-Shaped Voltammogram)

While some hysteresis is expected due to capacitive charging, excessive separation between the forward and reverse scans can obscure the Faradaic signal.

Potential Causes & Solutions:

-

High Capacitive Current:

-

Diagnosis: The hysteresis increases with scan rate and the surface area of the working electrode.

-

Solutions:

-

Decrease the scan rate. This allows more time for the double layer to charge and reduces the contribution of the charging current to the total current.[1]

-

Use a working electrode with a smaller surface area. This will reduce the overall capacitance of the system.[1]

-

Increase the concentration of the analyte. This will increase the Faradaic current relative to the capacitive current.[1]

-

-

Unexpected Peaks in the Baseline

The presence of unexpected redox features can complicate the interpretation of the voltammogram.

Potential Causes & Solutions:

-

Electroactive Impurities:

-

Diagnosis: Consistent, reproducible peaks that are not attributable to 1,1'-dibutylferrocene.

-

Solution: Run a background scan of the electrolyte solution without the analyte to identify peaks from impurities.[1] Use high-purity, electrochemistry-grade solvents and electrolytes. Common impurities include trace metals and water in non-aqueous solvents.[6][8]

-

-

Dissolved Oxygen:

-

Diagnosis: A broad, irreversible reduction peak, typically in the negative potential region.

-

Solution: Thoroughly deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes before the experiment and maintain an inert atmosphere over the solution during the measurement.[14]

-

-

Solvent Window Limitations:

-

Diagnosis: A sharp increase in current at the positive or negative potential limits of the scan.

-

Solution: Determine the potential window of your solvent/electrolyte system by running a background CV.[14] Ensure your experimental potential range is within these limits.

-

Experimental Protocols

Protocol 1: Working Electrode Polishing and Cleaning

A clean and smooth working electrode surface is crucial for obtaining reproducible CV data.

Materials:

-

Polishing cloths (e.g., nylon, microcloth)

-

Alumina slurry (0.3 µm and 0.05 µm)

-

Deionized water

-

Ethanol or methanol

-

Sonicator

Procedure:

-

Mechanical Polishing:

-

Place a polishing cloth on a flat surface.

-

Apply a small amount of 0.3 µm alumina slurry to the cloth.

-

Hold the working electrode perpendicular to the cloth and polish in a figure-eight motion for 1-2 minutes.

-

Rinse the electrode thoroughly with deionized water.

-

Repeat the polishing step with 0.05 µm alumina slurry on a fresh cloth.[15]

-

Rinse the electrode extensively with deionized water.

-

-

Sonication:

-

Final Rinse and Dry:

-

Rinse the electrode with ethanol or methanol to remove any organic residues and then with deionized water.[17]

-

Allow the electrode to air dry before use.

-

Electrochemical Cleaning (for Platinum Electrodes): For more persistent contamination, an electrochemical cleaning procedure can be employed.

-

Place the platinum working electrode in a three-electrode cell containing 0.5 M H₂SO₄.[15]

-

Cycle the potential between the hydrogen and oxygen evolution regions (e.g., -0.2 V to +1.2 V vs. Ag/AgCl) for 10-20 cycles.[15]

-

Alternatively, hold the electrode at a high oxidizing potential (e.g., +2.0 V vs. SCE) to burn off organic residues.[16]

-

Rinse the electrode thoroughly with deionized water.[15]

Protocol 2: Solvent and Electrolyte Preparation for Non-Aqueous Electrochemistry

The purity of the solvent and electrolyte is paramount in non-aqueous electrochemistry to avoid interfering peaks and ensure a wide potential window.

Materials:

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Activated alumina

-

Activated molecular sieves

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Solvent Purification:

-

Electrolyte Purification:

-

Recrystallize the supporting electrolyte from a suitable solvent if necessary.

-

Dry the electrolyte under vacuum at an elevated temperature (e.g., 150°C for TBAPF₆) for at least 24 hours before use.[9]

-

-

Solution Preparation:

-

Prepare the electrolyte solution (typically 0.1 M) inside an inert atmosphere glovebox to prevent contamination from air and moisture.

-

Data Summary

Table 1: Common Solvents and Supporting Electrolytes for 1,1'-Dibutylferrocene Voltammetry

| Solvent | Supporting Electrolyte | Typical Potential Window (vs. Fc/Fc+) |

| Acetonitrile (MeCN) | 0.1 M TBAPF₆ | ~ -2.5 V to +2.0 V |

| Dichloromethane (DCM) | 0.1 M TBAPF₆ | ~ -1.8 V to +1.8 V |

| Tetrahydrofuran (THF) | 0.1 M TBAPF₆ | ~ -3.0 V to +1.5 V |

Note: Potential windows are approximate and can vary depending on the purity of the solvent and electrolyte, and the working electrode material.

Logical Relationships in CV Troubleshooting

Caption: Logical relationships between observed issues, causes, and solutions.

References

-

Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications (2nd ed.). John Wiley & Sons. [Link]

-

Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197–206. [Link]

-

Patsnap. (2023, August 21). Cyclic Voltammetry Data Quality Checklist — Noise Sources, Reference Electrode Issues and Fixes. Eureka. [Link]

-

Kanopy Techno Solutions. (n.d.). Platinum Electrode Cleaning and storing. [Link]

-

BioLogic. (2023, December 18). Checking and validating reference electrodes (Electrochemistry basics series). [Link]

-

PalmSens. (2023, September 26). PSAN-IRCOMP iR Compensation and Uncompensated Resistance. [Link]

-

Chemistry LibreTexts. (2023, August 29). Additional considerations in cyclic voltammetry. [Link]_Additional_considerations_in_cyclic_voltammetry)

-

SOP4CV. (n.d.). The Solvent and Electrolyte. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. assets.palmsens.com [assets.palmsens.com]

- 5. Cyclic Voltammetry Data Quality Checklist — Noise Sources, Reference Electrode Issues and Fixes [eureka.patsnap.com]

- 6. reddit.com [reddit.com]

- 7. ossila.com [ossila.com]

- 8. sop4cv.com [sop4cv.com]

- 9. kubiak.ucsd.edu [kubiak.ucsd.edu]

- 10. Trouble shooting cyclic voltammetry | Zimmer & Peacock AS [zimmerpeacock.com]

- 11. Thin-Film Reference Electrodes for Fast-Scan Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biologic.net [biologic.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. BASi® | Working Electrodes [basinc.com]

Validation & Comparative

Technical Comparison Guide: 1,1'-Dibutylferrocene vs. Catocene in Solid Propellants

The following technical guide compares 1,1'-Dibutylferrocene and Catocene, focusing on their application as burning rate catalysts (BRCs) in composite solid propellants.

Executive Summary

Catocene (2,2-bis(ethylferrocenyl)propane) is currently the industry "gold standard" for liquid burning rate catalysts due to its high iron content (~23-24%) and reduced migration compared to smaller ferrocene derivatives. It offers superior burn rate enhancement per unit weight.

1,1'-Dibutylferrocene (DBF) serves as a lower-viscosity alternative. While it provides excellent catalytic activity, its lower molecular weight results in higher migration rates within the propellant matrix, potentially shortening shelf life. It is often selected when propellant slurry rheology (processability) is a limiting factor, as it acts as a dual-function catalyst and plasticizer.

Verdict: Choose Catocene for maximum performance and shelf-life stability. Choose DBF when processing highly filled propellants where viscosity reduction is critical.

Chemical & Physical Profile

The fundamental difference in performance stems from the molecular structure: Catocene is a bridged diferrocene (two iron centers), whereas DBF is a substituted monoferrocene (one iron center).

| Feature | 1,1'-Dibutylferrocene (DBF) | Catocene |

| CAS Number | 1274-08-4 | 37206-42-1 |

| Molecular Structure | Disubstituted Monoferrocene | Bridged Diferrocene |

| Formula | ||

| Molecular Weight | ~298.2 g/mol | ~468.3 g/mol |

| Iron Content (wt%) | ~18.7% | ~23.8% |

| Physical State | Low-viscosity Liquid | Viscous Liquid |

| Viscosity (25°C) | ~0.05 - 0.1 Pa·s (Est.) | < 2.8 Pa[1]·s |

| Boiling Point | ~120°C (at reduced pressure) | > 200°C (Decomposes) |

Analyst Note: The higher iron content of Catocene means less catalyst is required by weight to achieve the same catalytic effect, reducing the "parasitic" mass of non-energetic organic ligands in the formulation.

Mechanism of Action

Both compounds function via the same core mechanism: Catalyzed Thermal Decomposition of Ammonium Perchlorate (AP) .

Upon heating, the ferrocene derivative decomposes to form ultrafine Iron(III) Oxide (

Catalytic Pathway Diagram

Figure 1: Mechanism of ferrocene-catalyzed AP decomposition. The active iron species facilitates the breakdown of perchloric acid, increasing the reaction rate.

Performance Comparison

Burn Rate Efficiency

Catocene generally exhibits higher efficiency due to its higher iron density.

-

Catocene: At 1% concentration, burn rates can increase by 80-100% compared to uncatalyzed HTPB/AP propellants.

-

DBF: At 1% concentration, burn rate enhancement is typically 60-75% . To match the performance of Catocene, a higher loading of DBF is often required (approx. 1.25x - 1.3x by weight).[2]

Pressure Exponent ( )

Both catalysts effectively lower the pressure exponent (

-

Target: Stable combustion requires

. -

Performance: Both DBF and Catocene typically reduce

from ~0.5-0.6 (uncatalyzed) to 0.3-0.4 , improving motor stability.

Migration (The Critical Differentiator)

Migration is the tendency of the liquid catalyst to diffuse out of the propellant grain and into the insulation or liner, or to crystallize on the surface ("blooming").

-

Catocene: Designed specifically to inhibit migration. Its large, bridged structure and higher molecular weight significantly reduce diffusion coefficients.

-

DBF: High migration risk. Being a smaller, non-polar molecule, it moves freely through the HTPB binder network.

-

Consequence: Over time (months/years), DBF concentration at the burning surface decreases, altering ballistic performance. It may also degrade the bond between the propellant and the insulation.

-

Viscosity & Processing

-

DBF Advantage: DBF has very low viscosity. In formulations with very high solid loadings (e.g., >88% solids), DBF acts as a plasticizer, lowering the end-of-mix viscosity and making casting easier.

-

Catocene Disadvantage: Catocene is a viscous oil. It does not aid processing as effectively as DBF and may require auxiliary plasticizers (like DOA) to maintain castability.

Experimental Protocols

Protocol A: Strand Burner Test (Crawford Bomb)

Objective: Determine the linear burn rate (

-

Sample Prep: Cut cured propellant strands (approx. 5x5x150 mm). Coat sides with inhibitor (e.g., restricted polyurethane) to ensure cigarette-type burning.

-

Instrumentation: Mount strand in a Crawford high-pressure bomb. Thread fuse wires at fixed intervals (e.g., every 50 mm).

-

Pressurization: Pressurize vessel with Nitrogen (

) to target test pressures (e.g., 3, 5, 7, 10 MPa). -

Ignition: Ignite top surface electrically.

-

Data Acquisition: Record time interval (

) between fuse wire breaks.-

Calculation:

-

-

Analysis: Plot

vs

Protocol B: Accelerated Migration Test

Objective: Quantify catalyst mobility.

-

Sandwich Prep: Cast a layer of catalyzed propellant against a layer of uncatalyzed binder or insulation material.

-

Aging: Place samples in an oven at 60°C for 1, 2, and 4 weeks (accelerated aging).

-

Slicing: Microtome the sample perpendicular to the interface at 0.5 mm intervals.

-

Analysis: Extract each slice with solvent (e.g., dichloromethane) and analyze via HPLC or UV-Vis spectroscopy (Ferrocene peak at ~440 nm).

-

Result: Plot concentration vs. distance. A flatter slope indicates higher migration (DBF); a steeper drop-off at the interface indicates lower migration (Catocene).

Decision Matrix Workflow

Use this logic flow to select the appropriate catalyst for your formulation.

Figure 2: Selection workflow for ferrocene-based catalysts.

References

-

DNTB Ukraine. (2025). Catocene and Butacene Permanence as Ferrocenic Liquid Burning Rate Catalyst for Solid Composite Propellants. Retrieved from [Link]

-

Defense Technical Information Center (DTIC). (1995). The Effects of Ferrocenic and Carborane Derivative Burn Rate Catalysts in AP Composite Propellant Combustion. Retrieved from [Link]

-

ResearchGate. (2023). Evaluation of Mono and Bimetallic Ferrocene-Based Compounds as Burning Rate Catalysts. Retrieved from [Link]

Sources

Comparative Migration Rates of Ferrocene Derivatives in Polymer Matrices

A Publish Comparison Guide for Researchers and Drug Development Professionals

Executive Summary & Core Directive

The Migration Paradox: In polymer applications, ferrocene derivatives exist in a state of functional tension. For solid propellants , migration is a critical failure mode—small molecule ferrocenes migrate to surfaces, altering burn rates and compromising shelf-life.[1] Conversely, in electrochemical sensors , migration (or charge transport) is the signal generator—high mobility is often desired.

This guide objectively compares the migration rates (

Mechanistic Principles of Migration

To control migration, one must understand the two distinct transport mechanisms operative in ferrocene-polymer systems.

2.1 Physical Diffusion (

) vs. Electron Hopping (

)

In inert matrices (e.g., propellants), transport is purely physical. In electroactive matrices (e.g., modified electrodes), "apparent diffusion" (

-

Physical Diffusion (

): Governed by the Stokes-Einstein equation and Free Volume Theory .-

Key Variable: Hydrodynamic radius (

) of the derivative. -

Matrix Effect:

drops by orders of magnitude as the polymer transitions from rubbery (

-

-

Electron Hopping (

): Governed by the Dahms-Ruff relation :-

Where

is the electron self-exchange rate, -

Relevance: For polymer-bound ferrocenes (e.g., Butacene),

, so charge transport relies entirely on

-

2.2 Visualization of Transport Mechanisms

Figure 1: Contrast between physical migration (red) leading to propellant degradation, and electron hopping (blue) enabling sensor function in immobilized systems.

Comparative Analysis: Product Performance

3.1 Migration Rates by Derivative Class

The following data synthesizes diffusion coefficients (

| Derivative Class | Product Example | Molecular Weight ( g/mol ) | Migration Risk (Propellants) | ||

| Small Molecule | Ferrocene (Fc) | 186.04 | High (Volatile, crystallizes) | ||

| Bridged Dimer | Catocene | 434.18 | Moderate (Liquid, slower diffusion) | ||

| Polymer-Bound | Butacene® | ~3000+ | N/A (Solvated coil) | None (Chemically grafted) | |

| Polymer-Bound | Polyvinylferrocene | ~10,000+ | N/A | None (Solid state) |

3.2 Performance in Propellants (HTPB Matrix)

-

Ferrocene: Acts as a burn rate catalyst (BRC) but migrates to the surface, causing "blooming" and unpredictable ballistics.

-

Catocene: The industry standard liquid BRC. Its larger size and liquid nature reduce migration compared to Fc, but it still requires encapsulation or specific binder interactions to remain stable over long storage periods.

-

Butacene: A "Zero-Migration" solution. The ferrocene moiety is covalently grafted to the HTPB binder backbone. While it eliminates migration, it increases the viscosity of the uncured propellant, requiring process adjustments.

Experimental Protocol: Measuring in Polymer Films

Objective: Determine the apparent diffusion coefficient of a ferrocene derivative within a polymer film using Cyclic Voltammetry (CV). This protocol validates whether a derivative is mobile (physical diffusion) or fixed (hopping only).

4.1 Workflow Diagram